![molecular formula C16H19NO3 B2535226 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)pent-4-enamide CAS No. 1904172-59-3](/img/structure/B2535226.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)pent-4-enamide
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Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)pent-4-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is derived from benzofuran and has been studied extensively for its unique properties and potential benefits. In
Scientific Research Applications
- Benzofuran derivatives, including our compound of interest, have demonstrated potent anti-tumor effects. Researchers have investigated their ability to inhibit cell growth in various cancer types, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings suggest potential therapeutic applications in oncology.
- The compound has been screened for antibacterial activity against both standard and clinical strains. Understanding its effectiveness against bacterial pathogens is crucial for developing novel antimicrobial agents .
- Recent studies have explored the immunosuppressive activity of benzofuran derivatives. Our compound may serve as a lead candidate for developing immunosuppressants .
- A novel macrocyclic benzofuran compound was discovered with anti-HCV activity. It holds promise as an effective therapeutic drug for hepatitis C disease .
- Benzofuran compounds, including our target, exhibit antioxidant and anti-viral properties. These bioactivities make them attractive for drug development .
- Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran ring systems with high yield and minimal side reactions .
Anti-Tumor Activity
Antibacterial Properties
Immunosuppressive Potential
Hepatitis C Virus (HCV) Treatment
Antioxidant and Anti-Viral Activities
Chemical Synthesis Methods
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-9-15(18)17-11-16(2,19)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,19H,1,4,9,11H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYPEFFULJJXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)pent-4-enamide |
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